ethyl 1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of appropriate precursors to form the 1,2,4-triazole ring and the attachment of the ethyl, methyl, and 2,5-dichlorophenyl groups. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms, the type of bonds between them, and the overall 3D structure of the molecule .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. Factors influencing its reactivity could include the presence of the electron-withdrawing chlorine atoms and the electron-donating methyl and ethyl groups .Physical and Chemical Properties Analysis
Physical and chemical properties such as density, hydrophobicity, physical state, and vapor pressure can be determined through various experimental methods .Scientific Research Applications
Corrosion Inhibition on Aluminium Alloy : Ethyl 1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate, although not explicitly mentioned, is closely related to ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, which demonstrates significant corrosion inhibition effects on AA6061 Aluminium alloy in hydrochloric acid solutions. This compound exhibits increased inhibition efficiency with higher concentrations and temperatures, indicating potential for broader triazole derivatives, including this compound, in metal protection and surface treatment applications (Raviprabha K & Ramesh S. Bhat, 2021).
Electrochemical and Computational Studies : Another study focused on triazepines carboxylate compounds, similar in structure to this compound, found these compounds to be excellent acid corrosion inhibitors for mild steel. This suggests that structurally related triazole derivatives could offer protective benefits in industrial applications, preventing metal corrosion in acidic environments (Alaoui K et al., 2018).
Structural and Spectroscopic Analysis : Triazole derivatives, including this compound, have been extensively studied for their crystal structures, providing insight into molecular interactions. For example, the structural analysis of ethyl 2-triazolyl-2-oxoacetate derivatives revealed significant π-hole tetrel bonding interactions. This type of research helps understand the molecular basis of the compound's reactivity and potential applications in material science and drug design (Ahmed MN et al., 2020).
Synthetic Utility in Heteroaromatic Compounds : The synthetic pathways involving triazole derivatives, closely related to this compound, underscore their utility in creating novel heteroaromatic compounds. These compounds have potential applications ranging from materials science to pharmaceuticals, highlighting the versatility and importance of triazole chemistry in synthetic organic chemistry and drug discovery efforts (Westerlund C, 1980).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 1-(2,5-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-3-19-12(18)11-15-7(2)17(16-11)10-6-8(13)4-5-9(10)14/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCKOJXLWQVVCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=N1)C)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.